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Compound of Interest

Compound Name: Hpk1-IN-24

Cat. No.: B12410329

For Researchers, Scientists, and Drug Development Professionals

Hpk1-IN-24 has emerged as a significant chemical probe for studying the role of Hematopoietic
Progenitor Kinase 1 (HPK1) in immune regulation and as a potential starting point for the
development of novel cancer immunotherapies. This guide provides a comparative analysis of
the selectivity profile of Hpk1-IN-24 against a panel of kinases, supported by available
experimental data.

Introduction to Hpk1-IN-24

Hpk1-IN-24, also referred to as compound 24 in some publications by Bristol Myers Squibb, is
a potent inhibitor of HPK1 with a reported inhibitory constant (Ki) of 100 nM. HPK1, a member
of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell
receptor (TCR) signaling. By inhibiting HPK1, compounds like Hpk1-IN-24 can enhance T-cell
activation and anti-tumor immunity. A key attribute for any kinase inhibitor is its selectivity, as
off-target effects can lead to unforeseen toxicities and confound experimental results.

Hpk1-IN-24 Selectivity Profile

While a comprehensive public kinome scan profiling Hpk1-IN-24 against a full panel of human
kinases is not readily available, data from published studies indicates a notable degree of
selectivity. The following table summarizes the known selectivity of Hpk1-IN-24 and its
analogues against other kinases.
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. Alternative
. IC50 / Selectivity .
Kinase Target Fold Compound (if Reference
o
applicable)
HPK1 Ki = 100 nM - [1]
>50-fold selective for
GLK (MAP4K3) BMS Compound 24 [2]
HPK1
' >50-fold selective for
MAP4K Family BMS Compound K* [1]

HPK1

*It is important to note that while "BMS Compound 24" is strongly suggested to be Hpk1-IN-24,
"BMS Compound K" is another potent and selective HPK1 inhibitor from the same company,
and its selectivity data provides a valuable reference point for this class of compounds.

The data indicates that Hpk1-IN-24 possesses significant selectivity over other members of the
MAP4K family, such as GLK (MAP4K3). This is a critical feature, as non-selective inhibition of
related kinases could lead to unintended biological consequences.

HPK1 Signaling Pathway

HPKZ1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade.
Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates
and activates downstream targets, ultimately leading to the dampening of the T-cell response.
The diagram below illustrates the central role of HPK1 in this pathway.
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Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. A
common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP
produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Detailed Methodology:

» Reagent Preparation: All reagents, including the kinase, substrate (e.g., Myelin Basic
Protein), ATP, and the test inhibitor (Hpk1-IN-24), are prepared in a suitable kinase buffer.

» Kinase Reaction: The inhibitor, at varying concentrations, is pre-incubated with the HPK1
enzyme. The kinase reaction is initiated by the addition of the substrate and ATP mixture.
The reaction is allowed to proceed for a defined period at a controlled temperature.

o ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the
kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase
Detection Reagent, which converts the generated ADP into ATP and then into a luminescent
signal via a luciferase reaction.

o Data Analysis: The luminescence is measured using a plate reader. The IC50 value,
representing the concentration of the inhibitor required to reduce the kinase activity by 50%,
is calculated by plotting the luminescence signal against the inhibitor concentration. The
selectivity is then determined by comparing the IC50 value for HPK1 with the IC50 values for
other kinases.

Conclusion

Hpk1-IN-24 is a valuable tool for studying HPK1 biology due to its potency and selectivity. The
available data demonstrates a favorable selectivity profile, particularly against other members
of the MAP4K family. Researchers utilizing this compound should, however, remain mindful of
potential off-target effects and consider validating key findings with orthogonal approaches.
Further comprehensive kinome profiling will provide a more complete picture of the selectivity
of Hpk1-IN-24 and aid in its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Hpk1-IN-24: A Comparative Guide to its Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12410329#hpk1-in-24-selectivity-profile-against-a-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.researchgate.net/figure/Kinases-in-the-selectivity-panel_tbl2_23496637
https://drughunter.com/molecule/compound-24
https://www.benchchem.com/product/b12410329#hpk1-in-24-selectivity-profile-against-a-kinase-panel
https://www.benchchem.com/product/b12410329#hpk1-in-24-selectivity-profile-against-a-kinase-panel
https://www.benchchem.com/product/b12410329#hpk1-in-24-selectivity-profile-against-a-kinase-panel
https://www.benchchem.com/product/b12410329#hpk1-in-24-selectivity-profile-against-a-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12410329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

